molecular formula C9H11Cl2N B13490982 1-(2,4-Dichloro-3-methylphenyl)ethanamine

1-(2,4-Dichloro-3-methylphenyl)ethanamine

Cat. No.: B13490982
M. Wt: 204.09 g/mol
InChI Key: IXSSOQGCTJDATP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-3-methylphenyl)ethanamine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-3-methylphenyl)ethanamine typically involves the following steps:

    Friedel-Crafts Alkylation: This reaction involves the alkylation of 2,4-dichloro-3-methylbenzene with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide or amine groups replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

1-(2,4-Dichloro-3-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)ethanamine
  • 1-(4-Methylphenyl)ethanamine

Comparison: 1-(2,4-Dichloro-3-methylphenyl)ethanamine is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific substitution pattern can affect its interaction with molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11Cl2N/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4,6H,12H2,1-2H3

InChI Key

IXSSOQGCTJDATP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(C)N)Cl

Origin of Product

United States

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